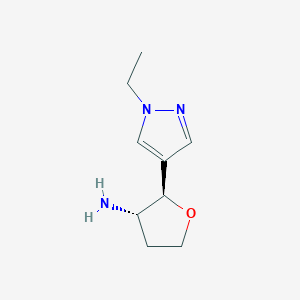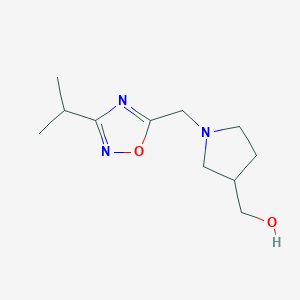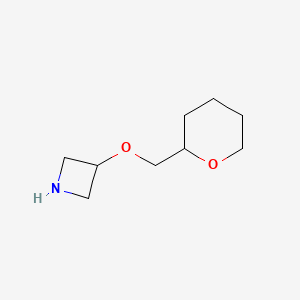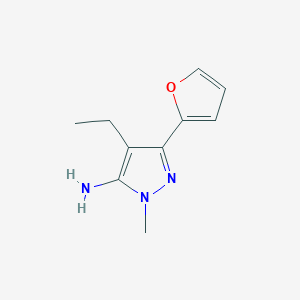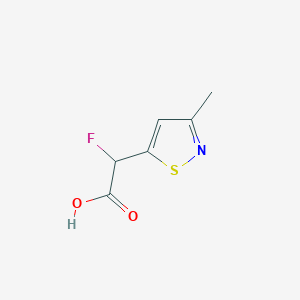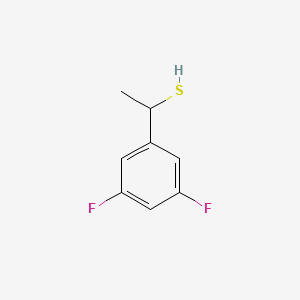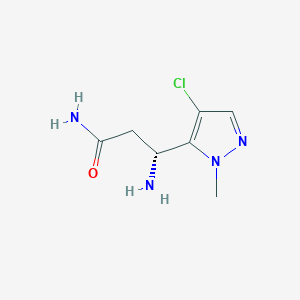
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide is a chemical compound with potential applications in various scientific fields. Its structure consists of an amino group, a chlorinated pyrazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Propanamide Formation: The final step involves the reaction of the amino-chloropyrazole with a suitable acylating agent, such as acetic anhydride, to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorinated pyrazole ring can be reduced to form the corresponding pyrazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Hydroxyl or alkoxy-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The amino and chlorinated pyrazole groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-3-(4-chloro-1H-pyrazol-5-yl)propanamide: Lacks the methyl group on the pyrazole ring.
(3R)-3-Amino-3-(4-methyl-1H-pyrazol-5-yl)propanamide: Lacks the chlorine atom on the pyrazole ring.
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanamide: Chlorine atom is positioned differently on the pyrazole ring.
Uniqueness
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the chlorine and methyl groups on the pyrazole ring, along with the amino and propanamide moieties, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H11ClN4O |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13)/t5-/m1/s1 |
InChI-Schlüssel |
UBJDQYMNAVGREM-RXMQYKEDSA-N |
Isomerische SMILES |
CN1C(=C(C=N1)Cl)[C@@H](CC(=O)N)N |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13321017.png)
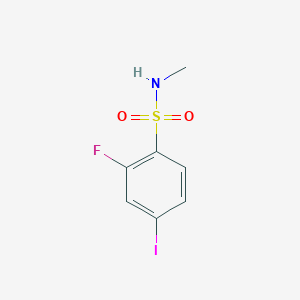
![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)

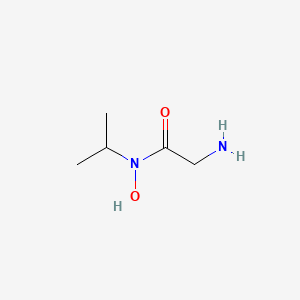
![3-[(3-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13321048.png)
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
